molecular formula C22H30ClN3O B3946821 3-(4-benzyl-1-piperazinyl)-N-(2,5-dimethylphenyl)propanamide hydrochloride

3-(4-benzyl-1-piperazinyl)-N-(2,5-dimethylphenyl)propanamide hydrochloride

Cat. No. B3946821
M. Wt: 387.9 g/mol
InChI Key: XCIKDVKMUVXKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-benzyl-1-piperazinyl)-N-(2,5-dimethylphenyl)propanamide hydrochloride, also known as BRL-15572, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit excellent pharmacological properties.

Mechanism of Action

3-(4-benzyl-1-piperazinyl)-N-(2,5-dimethylphenyl)propanamide hydrochloride acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. This receptor plays a critical role in the regulation of reward, motivation, and addiction. This compound has been shown to block the effects of dopamine on the D3 receptor, which may have therapeutic implications for the treatment of drug addiction and other disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to decrease the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and addiction. This compound has also been shown to decrease the reinforcing effects of drugs of abuse, including cocaine and heroin. In addition, this compound has been shown to improve cognitive function and reduce motor deficits in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

3-(4-benzyl-1-piperazinyl)-N-(2,5-dimethylphenyl)propanamide hydrochloride has several advantages and limitations for lab experiments. One of the major advantages is its high affinity and selectivity for the dopamine D3 receptor, which makes it an excellent tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 3-(4-benzyl-1-piperazinyl)-N-(2,5-dimethylphenyl)propanamide hydrochloride. One potential direction is to further investigate its therapeutic potential for the treatment of drug addiction and other neurological and psychiatric disorders. Another potential direction is to develop new analogs of this compound with improved pharmacological properties, such as increased solubility and selectivity for the dopamine D3 receptor. Finally, future studies could focus on the molecular mechanisms underlying the effects of this compound on the dopamine D3 receptor and other signaling pathways in the brain.
In conclusion, this compound is a promising small molecule drug that has been extensively studied for its potential therapeutic applications. Its high affinity and selectivity for the dopamine D3 receptor make it an excellent tool for studying the role of this receptor in various physiological and pathological processes. Future studies could focus on developing new analogs of this compound with improved pharmacological properties and further investigating its therapeutic potential for the treatment of drug addiction and other disorders.

Scientific Research Applications

3-(4-benzyl-1-piperazinyl)-N-(2,5-dimethylphenyl)propanamide hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit excellent pharmacological properties, including high affinity and selectivity for the dopamine D3 receptor. This compound has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease.

properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O.ClH/c1-18-8-9-19(2)21(16-18)23-22(26)10-11-24-12-14-25(15-13-24)17-20-6-4-3-5-7-20;/h3-9,16H,10-15,17H2,1-2H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIKDVKMUVXKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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